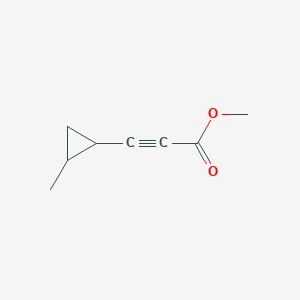
(2R)-2-Propylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Propylcyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a propyl group at the second carbon and a ketone functional group at the first carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Propylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a propyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of a precursor compound, such as 2-propylcyclohexene, in the presence of a metal catalyst like palladium or platinum. This method ensures high yield and selectivity for the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propyl group can undergo substitution reactions, such as halogenation, where a halogen replaces one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 2-Propylcyclohexanone carboxylic acid.
Reduction: 2-Propylcyclohexanol.
Substitution: 2-Bromopropylcyclohexanone.
Applications De Recherche Scientifique
(2R)-2-Propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-Propylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the propyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Propylcyclohexan-1-one: The enantiomer of (2R)-2-Propylcyclohexan-1-one, with similar chemical properties but different biological activity.
2-Methylcyclohexanone: A structurally similar compound with a methyl group instead of a propyl group.
Cyclohexanone: The parent compound without any alkyl substitution.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different interactions with biological molecules compared to its enantiomer or other similar compounds. This specificity makes it valuable in asymmetric synthesis and chiral resolution studies.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(2R)-2-propylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m1/s1 |
Clé InChI |
OCJLPZCBZSCVCO-MRVPVSSYSA-N |
SMILES isomérique |
CCC[C@@H]1CCCCC1=O |
SMILES canonique |
CCCC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


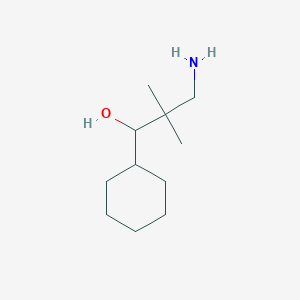
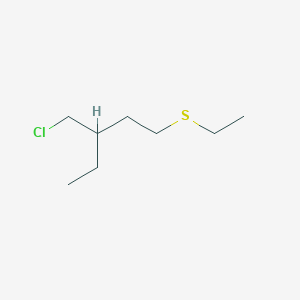
![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
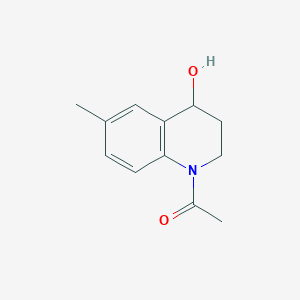
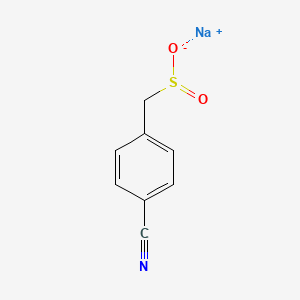
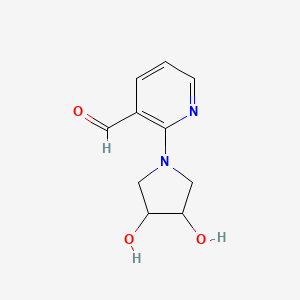

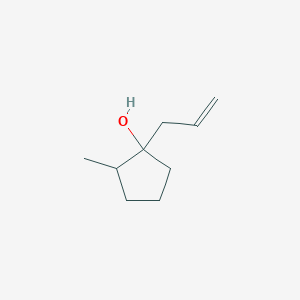
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
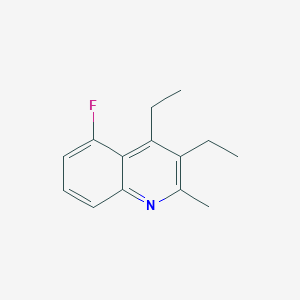

![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
methanol](/img/structure/B13182039.png)
